molecular formula C11H15ClS B14328213 {3-[(2-Chloroethyl)sulfanyl]propyl}benzene CAS No. 99858-12-5

{3-[(2-Chloroethyl)sulfanyl]propyl}benzene

Cat. No.: B14328213
CAS No.: 99858-12-5
M. Wt: 214.76 g/mol
InChI Key: GGQTWQLHQOMPLW-UHFFFAOYSA-N
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Description

{3-[(2-Chloroethyl)sulfanyl]propyl}benzene is an organic compound characterized by the presence of a benzene ring attached to a propyl chain, which is further substituted with a 2-chloroethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(2-Chloroethyl)sulfanyl]propyl}benzene typically involves the nucleophilic substitution reaction of benzene derivatives. One common method is the reaction of 3-bromopropylbenzene with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

{3-[(2-Chloroethyl)sulfanyl]propyl}benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloroethyl group can be reduced to an ethyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiolate.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or sodium thiolate are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Hydroxyethyl, aminoethyl, or thioethyl derivatives.

Scientific Research Applications

{3-[(2-Chloroethyl)sulfanyl]propyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3-[(2-Chloroethyl)sulfanyl]propyl}benzene involves its interaction with nucleophiles due to the presence of the chloroethyl group. This interaction can lead to the formation of covalent bonds with biological targets, potentially affecting their function. The sulfanyl group can also undergo oxidation, leading to the formation of reactive intermediates that can further interact with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    {3-[(2-Bromoethyl)sulfanyl]propyl}benzene: Similar structure but with a bromine atom instead of chlorine.

    {3-[(2-Hydroxyethyl)sulfanyl]propyl}benzene: Contains a hydroxyethyl group instead of chloroethyl.

    {3-[(2-Aminoethyl)sulfanyl]propyl}benzene: Contains an aminoethyl group instead of chloroethyl.

Uniqueness

{3-[(2-Chloroethyl)sulfanyl]propyl}benzene is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The chlorine atom makes it more reactive towards nucleophiles, enabling a wider range of chemical transformations.

Properties

CAS No.

99858-12-5

Molecular Formula

C11H15ClS

Molecular Weight

214.76 g/mol

IUPAC Name

3-(2-chloroethylsulfanyl)propylbenzene

InChI

InChI=1S/C11H15ClS/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2

InChI Key

GGQTWQLHQOMPLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCSCCCl

Origin of Product

United States

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